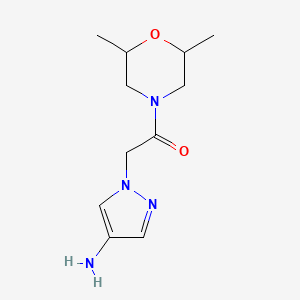
2-(4-amino-1H-pyrazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one
Vue d'ensemble
Description
2-(4-amino-1H-pyrazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one, also known as 4-Amino-1H-pyrazole-1-ethanone, is a novel small-molecule compound with potential therapeutic applications in the field of medicinal chemistry. It has been studied for its potential to act as an inhibitor of enzymes involved in the regulation of cell signaling pathways, as well as its ability to modulate the activity of certain receptors. 4-Amino-1H-pyrazole-1-ethanone has been found to possess anti-inflammatory, anti-cancer, and anti-fungal properties.
Applications De Recherche Scientifique
Enzyme Inhibition and Biological Activity
Research has explored the synthesis and biological activity of pyrazole-based heterocyclic compounds, similar to the compound . These studies have identified compounds with selective inhibitory activities against various enzymes, such as urease, β-glucuronidase, phosphodiesterase, and butyrylcholinesterase, suggesting potential applications in treating conditions associated with enzyme hyperactivity (Harit et al., 2012).
Antimicrobial Applications
Another area of interest is the antimicrobial potential of new pyrazole derivatives. Research on compounds containing the pyrazole moiety has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity, highlighting the potential for developing new antimicrobial agents (Raju et al., 2016).
Material Science and Catalysis
The compound has also been implicated in materials science and catalysis research. Studies have investigated the synthesis of unsymmetrical 1,2,4,5-tetrazine derivatives, demonstrating the structural versatility and potential utility of pyrazole-based compounds in designing new materials with specific optical and electronic properties (Xu et al., 2012).
Optical and Electronic Properties
Further research into the optical and electronic properties of trisheterocyclic systems with electron-donating amino groups, including morpholine (which is part of the compound ), has provided insights into the impact of these structures on thermal, redox, and emission properties. This research could inform the development of new materials for electronic and photonic applications (Palion-Gazda et al., 2019).
Propriétés
IUPAC Name |
2-(4-aminopyrazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-8-4-14(5-9(2)17-8)11(16)7-15-6-10(12)3-13-15/h3,6,8-9H,4-5,7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKOJYWWZVQXCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-amino-1H-pyrazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[5-amino-3-(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B1517734.png)
![1-[3-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1517736.png)
![2-[3-(4-Methylphenyl)propanamido]acetic acid](/img/structure/B1517739.png)
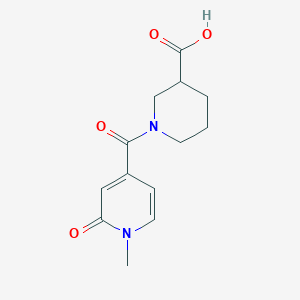


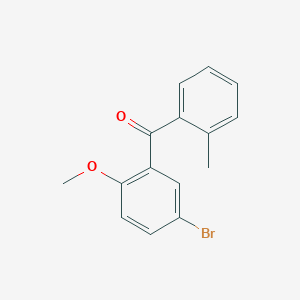
![[1-(3-Methylphenyl)cyclopentyl]methanamine](/img/structure/B1517747.png)
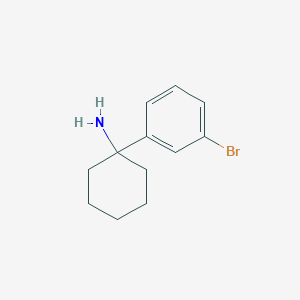
![3-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}propanenitrile](/img/structure/B1517749.png)
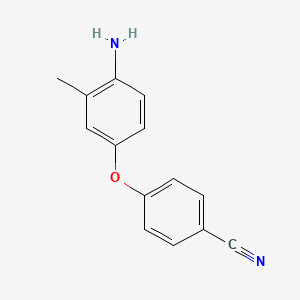
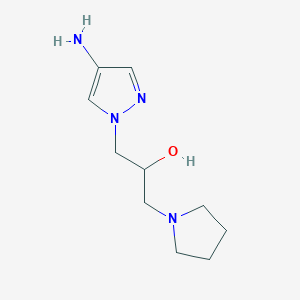
![N-[(2-aminophenyl)methyl]-N-methylcyclohexanecarboxamide](/img/structure/B1517754.png)